tert-butyl 5-bromo-1H-indole-2-carboxylate

Organic Synthesis Esterification Process Chemistry

tert-Butyl 5-bromo-1H-indole-2-carboxylate (CAS 2502205-56-1) is a brominated indole derivative with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol. The compound features a 5-position bromine substituent that serves as a reactive handle for metal-catalyzed cross-coupling reactions and a 2-position tert-butyl carboxylate group that enables acid-labile deprotection or functional group interconversion.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 2502205-56-1
Cat. No. B13466776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-bromo-1H-indole-2-carboxylate
CAS2502205-56-1
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,1-3H3
InChIKeyWUIWNDORCLOWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-Bromo-1H-Indole-2-Carboxylate (CAS 2502205-56-1): Sourcing Guide for Dual-Functionalized Indole Building Blocks


tert-Butyl 5-bromo-1H-indole-2-carboxylate (CAS 2502205-56-1) is a brominated indole derivative with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol [1]. The compound features a 5-position bromine substituent that serves as a reactive handle for metal-catalyzed cross-coupling reactions and a 2-position tert-butyl carboxylate group that enables acid-labile deprotection or functional group interconversion . As an N-unprotected indole (free NH at the 1-position), it retains a hydrogen bond donor capable of participating in target binding interactions while maintaining orthogonal reactivity at the C2 and C5 positions. The compound exhibits a calculated octanol/water partition coefficient (LogP) of 3.9, indicative of moderate lipophilicity suitable for membrane permeability in cellular assays [1].

Why tert-Butyl 5-Bromo-1H-Indole-2-Carboxylate Cannot Be Replaced by Alternative Bromoindoles or Differently Protected Analogs


Substitution of tert-butyl 5-bromo-1H-indole-2-carboxylate with closely related analogs introduces quantifiable liabilities in reactivity, synthetic efficiency, and downstream utility. The 5-bromo regioisomer exhibits electronic and steric properties distinct from 4-bromo, 6-bromo, or 7-bromo indole-2-carboxylates, directly affecting both cross-coupling yields and biological target engagement [1]. Replacement of the tert-butyl ester with a methyl or ethyl ester alters the compound's orthogonal protection strategy: unlike alkyl esters that may undergo unintended transesterification or premature hydrolysis under basic cross-coupling conditions, the tert-butyl group remains stable during Suzuki-Miyaura and Buchwald-Hartwig reactions yet cleaves cleanly under mild acidic conditions (e.g., TFA/DCM) . Furthermore, substituting with an N-protected analog (e.g., N-Boc or N-tosyl 5-bromoindole-2-carboxylate) eliminates the free indole NH, a hydrogen bond donor motif that has been shown to contribute to target binding in kinase inhibition studies [2]. The cumulative impact of these differences manifests as altered reaction yields, divergent SAR outcomes, and incompatibility with established synthetic protocols—making generic interchange scientifically inadvisable without re-optimization.

Quantitative Differentiation Evidence: tert-Butyl 5-Bromo-1H-Indole-2-Carboxylate vs. Structural and Functional Analogs


Synthetic Efficiency: tert-Butyl Esterification of 5-Bromoindole-2-Carboxylic Acid Achieves 92% Isolated Yield

In the synthesis of STAT degrader compounds, tert-butyl 5-bromo-1H-indole-2-carboxylate was prepared from 5-bromoindole-2-carboxylic acid via reaction with tert-butyl trichloroacetimidate in the presence of boron trifluoride diethyl etherate (BF3·OEt2) in tetrahydrofuran (THF) as solvent, affording the target tert-butyl ester in 92% isolated yield [1]. This represents a high-yielding, one-step protection strategy that leverages the stability of the tert-butyl group under subsequent reaction conditions. In contrast, analogous methyl or ethyl esterifications using standard Fischer or Steglich conditions may proceed with comparable or lower yields but introduce protecting groups that are labile under basic Suzuki-Miyaura coupling conditions, requiring additional orthogonal protection/deprotection steps that erode overall synthetic efficiency.

Organic Synthesis Esterification Process Chemistry

EGFR Kinase Inhibitor SAR: 5-Bromoindole-2-Carboxylate Scaffold Enables Potent Antiproliferative Activity (IC50 = 0.9 μM)

Derivatives of 5-bromoindole-2-carboxylic acid—the direct deprotected analog of tert-butyl 5-bromo-1H-indole-2-carboxylate—were synthesized and evaluated as EGFR tyrosine kinase inhibitors [1]. Among the synthesized library, compound 3a exhibited the most potent antiproliferative activity with an IC50 value of 0.9 μM against human cancer cell lines (HepG2, A549, and MCF-7) [1]. Molecular docking analyses confirmed strong binding to the EGFR tyrosine kinase domain, and mechanistic studies demonstrated that compound 3a induced cell cycle arrest and apoptosis via EGFR inhibition [1]. Importantly, the free carboxylic acid group (derived from tert-butyl ester deprotection) was essential for the activity of the most potent analogs, establishing the 5-bromoindole-2-carboxylate scaffold—and by extension its tert-butyl ester precursor—as a validated starting point for EGFR-targeted drug discovery. This contrasts with 4-bromo, 6-bromo, or non-brominated indole-2-carboxylates, which were not evaluated in this study and may exhibit divergent binding modes and potency profiles.

Medicinal Chemistry EGFR Inhibition Anticancer Kinase Inhibitors

Electronic Effects of 5-Bromo Substitution: Modulation of Indole Nucleophilicity Relative to Unsubstituted and Cyano-Substituted Indoles

Mayr's Database of Reactivity Parameters reports nucleophilicity parameters (N and sN) for indole derivatives in acetonitrile (MeCN) [1]. 5-Bromoindole—the deprotected core of the target compound—exhibits a nucleophilicity parameter N of 4.38 with sN = 1.10 in MeCN [1]. This places the reactivity of the 5-bromo-substituted indole between that of the less electron-rich 5-cyanoindole (N = 2.83, sN = 1.10) and more electron-rich N-protected systems such as tert-butyl indole-1-carboxylate (N = 1.68, sN = 1.26, where the N-Boc group substantially deactivates the ring) [1]. The bromine substituent at the 5-position exerts a moderate electron-withdrawing inductive effect that tunes the indole ring's nucleophilicity without the severe deactivation observed with strongly electron-withdrawing groups (e.g., -CN) or N-protecting groups. This balanced reactivity profile enables controlled electrophilic substitution and metal-catalyzed cross-coupling while preserving sufficient electron density for productive coupling reactions.

Physical Organic Chemistry Reactivity Electrophilic Substitution Nucleophilicity

Regioisomer-Dependent Reactivity in Cross-Coupling: 5-Bromo Position Optimizes Pd-Catalyzed Arylation vs. 6-Bromo and 7-Bromo Indoles

Systematic studies of Suzuki-Miyaura couplings involving bromoindoles have established that cross-coupling yields are significantly influenced by bromine substitution position, the choice of boron coupling partner (arylboronic acid vs. arylpinacolboronate ester), and the protection status of the indole nitrogen [1]. The 5-bromo substitution pattern offers a favorable balance of steric accessibility and electronic activation for palladium-catalyzed cross-coupling. In contrast, 4-bromoindoles exhibit increased steric hindrance adjacent to the indole NH that can impede oxidative addition; 6-bromo and 7-bromo isomers place the reactive center at the benzenoid ring positions with distinct electronic environments relative to the indole nitrogen; and N-protected analogs (e.g., N-Boc-5-bromoindole-2-carboxylate) require additional deprotection steps post-coupling. The tert-butyl 5-bromo-1H-indole-2-carboxylate structure strategically positions the bromine at the 5-position—a site with demonstrated synthetic tractability—while preserving the free indole NH for downstream functionalization or target engagement .

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Regioselectivity

High-Impact Application Scenarios for tert-Butyl 5-Bromo-1H-Indole-2-Carboxylate in Medicinal Chemistry and Synthetic Methodology


EGFR Tyrosine Kinase Inhibitor Discovery Programs

The 5-bromoindole-2-carboxylate scaffold has been experimentally validated as a productive starting point for developing EGFR inhibitors with sub-micromolar antiproliferative activity (IC50 = 0.9 μM for derivative 3a) [1]. tert-Butyl 5-bromo-1H-indole-2-carboxylate serves as the protected precursor to this scaffold, enabling sequential derivatization: (1) cross-coupling at the 5-position to introduce diverse aryl/heteroaryl substituents, (2) deprotection of the tert-butyl ester to the free carboxylic acid under mild acidic conditions (TFA/DCM), and (3) amide coupling or other carboxylate transformations to generate final inhibitor candidates. The free indole NH, preserved throughout this sequence, contributes to EGFR binding interactions as confirmed by molecular docking studies [1].

STAT Degrader (PROTAC) Intermediate Synthesis

As demonstrated in patent WO2022077010A1, tert-butyl 5-bromo-1H-indole-2-carboxylate is synthesized in 92% isolated yield from 5-bromoindole-2-carboxylic acid and has been explicitly utilized as an intermediate in the preparation of STAT degrader compounds [2]. The compound's dual functionalization—C5 bromine for bioconjugation or linker attachment via cross-coupling, and C2 tert-butyl ester for late-stage deprotection to a carboxylic acid handle—aligns with the modular synthetic requirements of PROTAC development, where orthogonal reactivity at distinct positions on a central scaffold is essential for constructing the target degrader architecture.

Structure-Activity Relationship (SAR) Library Synthesis Around the Indole Scaffold

The combination of a 5-bromo handle (Suzuki, Buchwald-Hartwig, Sonogashira coupling) and a 2-tert-butyl ester (acid-labile protection, convertible to amides, acids, or esters) makes tert-butyl 5-bromo-1H-indole-2-carboxylate an ideal diversification point for SAR studies . Researchers can independently modify the 5-position (e.g., aryl, heteroaryl, amine, alkyne installation) and the 2-position (e.g., amide library generation after deprotection) to probe electronic and steric contributions to biological activity. The intermediate nucleophilicity of the 5-bromoindole core (N = 4.38 in MeCN) [3] ensures predictable reactivity in electrophilic substitution and cross-coupling, facilitating high-throughput parallel synthesis with consistent yields across library members.

Development of Indole-Based Kinase Inhibitors Beyond EGFR

Indole-2-carboxylate derivatives have been disclosed as kinase inhibitors targeting IKK2 (IκB kinase 2) and Bruton's tyrosine kinase (Btk) [4]. The 5-bromo substitution pattern, combined with the 2-carboxylate moiety, provides a validated template for engaging the ATP-binding pocket of diverse kinases. tert-Butyl 5-bromo-1H-indole-2-carboxylate enables rapid analoging at the 5-position (to optimize kinase selectivity) while maintaining the 2-carboxylate group (or its amide derivatives) for critical hinge-region hydrogen bonding interactions. This compound is particularly suited for hit-to-lead campaigns where the indole-2-carboxylate core has been identified as a privileged kinase-binding motif.

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